molecular formula C15H13BrN2O4 B12498574 1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-{2-[(4-Bromo-2-methylphenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12498574
M. Wt: 365.18 g/mol
InChI Key: UJARDXFVCFAYDG-UHFFFAOYSA-N
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Description

1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated aromatic ring, a carbamoyl group, and a pyridine ring. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.

Preparation Methods

The synthesis of 1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Carbamoylation: The addition of a carbamoyl group to the brominated aromatic ring.

    Coupling Reaction: The coupling of the carbamoylated aromatic ring with a pyridine derivative.

    Oxidation: The oxidation of the coupled product to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The bromine atom in the aromatic ring can be substituted with other functional groups using appropriate reagents and conditions.

    Hydrolysis: The carbamoyl group can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and acids.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols).

Scientific Research Applications

1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can be compared with similar compounds such as:

    1-{[(4-CHLORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: Similar structure but with a chlorine atom instead of bromine.

    1-{[(4-FLUORO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of 1-{[(4-BROMO-2-METHYLPHENYL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID lies in its specific bromine substitution, which can influence its reactivity and interaction with biological targets.

Properties

Molecular Formula

C15H13BrN2O4

Molecular Weight

365.18 g/mol

IUPAC Name

1-[2-(4-bromo-2-methylanilino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C15H13BrN2O4/c1-9-6-11(16)3-4-12(9)17-13(19)8-18-7-10(15(21)22)2-5-14(18)20/h2-7H,8H2,1H3,(H,17,19)(H,21,22)

InChI Key

UJARDXFVCFAYDG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Br)NC(=O)CN2C=C(C=CC2=O)C(=O)O

Origin of Product

United States

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